molecular formula C11H12 B13983767 (1-Methylbuta-1,3-dienyl)benzene

(1-Methylbuta-1,3-dienyl)benzene

Cat. No.: B13983767
M. Wt: 144.21 g/mol
InChI Key: HETLRQLNJZNYFU-JXMROGBWSA-N
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Description

(1-Methylbuta-1,3-dienyl)benzene, also known as [(1E)-3-methylbuta-1,3-dienyl]benzene, is an organic compound with the molecular formula C11H12. It is a derivative of benzene with a 1-methylbuta-1,3-dienyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylbuta-1,3-dienyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 1,3-butadiene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting magnesium with 1-bromo-3-methylbutadiene. This reagent is then reacted with benzaldehyde to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes utilize catalysts such as palladium or nickel to facilitate the reaction between benzyl chloride and 1,3-butadiene. The reaction is typically carried out in a continuous flow reactor to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Methylbuta-1,3-dienyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methylbuta-1,3-dienyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methylbuta-1,3-dienyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can undergo metabolic transformations to produce reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzene ring with a 1-methylbuta-1,3-dienyl group.

Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

[(2E)-penta-2,4-dien-2-yl]benzene

InChI

InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-9H,1H2,2H3/b10-7+

InChI Key

HETLRQLNJZNYFU-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\C=C)/C1=CC=CC=C1

Canonical SMILES

CC(=CC=C)C1=CC=CC=C1

Origin of Product

United States

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